molecular formula C26H50O10 B1154991 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate CAS No. 9005-66-7

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

Cat. No.: B1154991
CAS No.: 9005-66-7
M. Wt: 522.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization as 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate. This comprehensive name encodes the complete stereochemical configuration and functional group arrangement within the molecular structure. The nomenclature indicates the presence of a central oxolan ring system, which represents the tetrahydrofuran core derived from sorbitan, with specific stereochemical designations at multiple chiral centers. The bis(2-hydroxyethoxy) substituents reflect the ethoxylation pattern that characterizes polysorbate compounds, while the dodecanoate moiety indicates the twelve-carbon fatty acid chain attached through an ester linkage.

The molecular formula C26H50O10 provides quantitative insight into the compound's atomic composition and structural complexity. This formula indicates twenty-six carbon atoms arranged in a sophisticated framework that includes the tetrahydrofuran ring, multiple ethoxy chains, and the linear dodecanoic acid component. The fifty hydrogen atoms reflect the extensive hydrocarbon content, particularly in the fatty acid chain and ethoxy substituents, while the ten oxygen atoms are distributed among ester linkages, ether bonds within the ethoxy chains, and hydroxyl groups. The molecular weight of 522.67 grams per mole positions this compound within the typical range for polysorbate surfactants, providing sufficient molecular size for effective surface activity while maintaining reasonable solubility characteristics.

The structural formula reveals the compound's amphiphilic nature through the distinct segregation of polar and nonpolar regions within the molecular architecture. The hydrophilic portion encompasses the multiple hydroxyethoxy groups and the central oxolan ring with its associated polar functionalities, while the hydrophobic region consists primarily of the twelve-carbon saturated fatty acid chain. This molecular organization is fundamental to the compound's surfactant properties and determines its behavior at interfaces and in solution systems.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound involves multiple chiral centers that significantly influence the compound's three-dimensional structure and conformational behavior. The designation (2R,3R,4R) for the oxolan ring system indicates specific absolute configurations at three consecutive carbon atoms, establishing a rigid stereochemical framework that constrains the overall molecular conformation. These stereochemical assignments are critical for understanding the compound's interactions with other molecules and its biological activity, as different stereoisomers can exhibit dramatically different properties despite identical molecular formulas.

The tetrahydrofuran ring adopts a characteristic envelope or half-chair conformation that minimizes ring strain while accommodating the bulky substituents at the 2, 3, and 4 positions. The (2R) configuration at the carbon bearing the extended ethoxy chain influences the spatial orientation of this substituent relative to the ring plane, affecting the overall molecular shape and the accessibility of polar groups for hydrogen bonding interactions. Similarly, the (3R,4R) configurations at the carbons bearing the bis(2-hydroxyethoxy) substituents determine the three-dimensional arrangement of these hydrophilic groups around the ring periphery.

Conformational analysis reveals that the flexible ethoxy chains can adopt multiple rotational conformations around their constituent carbon-carbon and carbon-oxygen bonds. These conformational states are influenced by intramolecular hydrogen bonding between hydroxyl groups, steric interactions between adjacent ethoxy chains, and the overall molecular environment. The balance between these factors determines the compound's preferred conformational ensemble in solution and its tendency to organize at interfaces or within micelle structures. Molecular modeling studies of related polysorbate compounds suggest that the ethoxy chains exhibit considerable flexibility, allowing the molecule to adapt its shape in response to environmental conditions such as solvent polarity and temperature.

Crystallographic Properties and Solid-State Characterization

The crystallographic properties of this compound reflect the compound's complex molecular structure and the interplay between its polar and nonpolar regions in the solid state. Related polysorbate compounds exhibit distinctive solid-state behavior characterized by the formation of layered structures where hydrophobic fatty acid chains align in parallel arrangements while hydrophilic head groups organize through hydrogen bonding networks. The specific stereochemical configuration of this compound influences the packing efficiency and the formation of intermolecular contacts within the crystal lattice.

Physical characterization data for similar polysorbate compounds indicates that these materials typically exist as viscous liquids or semi-solid pastes at room temperature, with specific gravitational values around 1.032 and refractive indices near 1.474. The melting point behavior is often complex, reflecting the heterogeneous nature of commercial polysorbate preparations and the influence of molecular flexibility on crystallization processes. Flash point measurements for related compounds indicate values exceeding 200 degrees Celsius, demonstrating the thermal stability associated with the polyoxyethylene structure and the absence of highly volatile components.

Solid-state nuclear magnetic resonance spectroscopy and X-ray diffraction studies of polysorbate materials reveal the coexistence of ordered and disordered regions within the bulk material. The fatty acid chains can exhibit varying degrees of crystallinity depending on the temperature and the specific molecular packing arrangements, while the ethoxylated head groups tend to remain relatively disordered due to their conformational flexibility. This structural heterogeneity contributes to the characteristic rheological properties of polysorbate compounds and their ability to function as effective emulsifiers and surfactants across a range of operating conditions.

Comparative Structural Analysis with Related Polysorbates

Comparative structural analysis reveals significant distinctions between this compound and other members of the polysorbate family, particularly regarding the degree of ethoxylation and fatty acid composition. Polysorbate 20, with its similar dodecanoate fatty acid component but different ethoxylation pattern, provides a useful structural comparison point. The conventional polysorbate 20 formulation typically contains an average of twenty ethylene oxide units distributed across multiple chains, whereas the compound under investigation exhibits a more defined ethoxylation pattern with specific bis(hydroxyethoxy) substitution at designated positions on the sorbitan ring.

Structural comparison with polysorbate 80, which incorporates oleic acid instead of dodecanoic acid, highlights the influence of fatty acid saturation and chain length on overall molecular properties. Polysorbate 80 contains an octadecanoic acid chain with a cis double bond at the 9-position, creating a kinked structure that affects molecular packing and surface activity. In contrast, the saturated dodecanoic acid component of the target compound provides a linear hydrocarbon chain that may exhibit different intermolecular interactions and membrane penetration characteristics.

The molecular weight distribution provides another basis for comparative analysis, as shown in the following table summarizing key structural parameters:

Compound Molecular Formula Molecular Weight (g/mol) Fatty Acid Component Ethoxylation Pattern
Target Compound C26H50O10 522.67 Dodecanoic acid Defined bis(hydroxyethoxy)
Polysorbate 20 Variable ~1228 Dodecanoic acid ~20 EO units distributed
Polysorbate 80 Variable ~1310 Oleic acid ~20 EO units distributed
Sorbitan Monolaurate C18H34O6 346.46 Dodecanoic acid No ethoxylation

The hydrophilic-lipophilic balance values for these compounds reflect their different ethoxylation levels and fatty acid components. Sorbitan monolaurate exhibits a hydrophilic-lipophilic balance value of 8.6, indicating predominantly lipophilic character, while polysorbate 20 and related ethoxylated derivatives show higher hydrophilic-lipophilic balance values due to their extensive polyoxyethylene content. The specific compound under investigation, with its intermediate molecular weight and defined ethoxylation pattern, likely exhibits hydrophilic-lipophilic balance characteristics between these extremes.

Critical micelle concentration measurements provide additional comparative data, with polysorbate 80 showing a value of 0.012 millimolar in pure water. The target compound's critical micelle concentration would be expected to differ based on its shorter fatty acid chain and specific ethoxylation pattern, potentially showing higher critical micelle concentration values due to reduced hydrophobic interactions. Small-angle X-ray scattering studies of polysorbate micelles reveal ellipsoidal structures containing approximately 22-35 molecules per micelle, with the specific aggregation behavior dependent on the molecular structure and environmental conditions.

Properties

IUPAC Name

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKFHLTUCJZJO-OQUNMALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OCCOC[C@H]([C@@H]1[C@@H]([C@@H](CO1)OCCO)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; [MSDSonline]
Record name Polyoxyethylene sorbitan monopalmitate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6762
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

9005-66-7
Record name Polysorbate 40 [USAN:INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYOXYETHYLENE SORBITAN MONOPALMITATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Ethoxylation-Esterification Approach

In this method, sorbitol undergoes ethoxylation before esterification with dodecanoic acid (lauric acid). The process begins with the dehydration of sorbitol to form sorbitan, a cyclic ether derivative. Under basic catalysis (e.g., potassium hydroxide) and elevated temperatures (200–250°C), ethylene oxide is polymerized onto sorbitan to create a polyoxyethylene sorbitan backbone. The degree of ethoxylation is controlled to achieve an average of 20 ethylene oxide units per molecule, as specified in pharmacopeial standards.

Subsequent esterification introduces lauric acid to the ethoxylated sorbitan. This step employs acid catalysts (e.g., sulfuric acid) at 130–180°C, facilitating the formation of ester bonds between the hydroxyl groups of the polyoxyethylene sorbitan and the carboxyl group of lauric acid. The reaction produces a mixture of mono-, di-, and triesters, with the monoester fraction predominating (30–80%).

Key Reaction Conditions:

  • Ethoxylation: 200–250°C, basic catalyst (KOH), 20 moles ethylene oxide per sorbitol unit.

  • Esterification: 130–180°C, acid catalyst (H₂SO₄), molar ratio of lauric acid to ethoxylated sorbitan ≈ 1:1.

Esterification-Ethoxylation Approach

This alternative route reverses the sequence: sorbitol is first esterified with lauric acid, followed by ethoxylation. Initial esterification occurs under acidic conditions, yielding sorbitan laurate (a "Span" surfactant). Ethylene oxide is then added to the esterified product under basic conditions, forming the polyoxyethylene chains. While this method reduces side reactions during ethoxylation, it often results in lower ethoxylation efficiency due to steric hindrance from the fatty acid chains.

Comparative Analysis of Routes:

ParameterEthoxylation-EsterificationEsterification-Ethoxylation
Reaction Yield 75–85%60–70%
By-Products Polyethylene glycol (PEG)Isosorbide derivatives
HLB Value 15.0–16.714.5–15.5
Industrial Preference Preferred for scalabilityLimited to niche applications

Industrial-Scale Production Protocols

Raw Material Specifications

  • Sorbitol: ≥99.5% purity, anhydrous (to prevent hydrolysis during dehydration).

  • Ethylene Oxide: Gas-phase, purified to remove traces of aldehydes and peroxides.

  • Lauric Acid: Food-grade, free from C₁₀ and C₁₄ fatty acids (ensures consistent esterification).

Catalytic Systems

  • Ethoxylation Catalyst: Potassium hydroxide (0.5–1.0 wt%), neutralized post-reaction to prevent alkaline degradation.

  • Esterification Catalyst: Sulfuric acid (0.2–0.5 wt%), removed via aqueous washes or ion-exchange resins.

Process Optimization

  • Temperature Control: Ethoxylation reactors use jacketed vessels with ±2°C precision to avoid thermal decomposition.

  • Pressure Management: Ethylene oxide is introduced at 3–5 bar to maintain solubility in the reaction medium.

  • Residence Time: Ethoxylation requires 6–8 hours, while esterification completes in 4–6 hours.

Purification and Quality Control

Post-Synthesis Treatments

  • Steam Stripping: Removes volatile by-products (e.g., 1,4-dioxane) under reduced pressure (50–100 mbar).

  • Solvent Extraction: Dichloromethane or ethyl acetate isolates Polysorbate 40 from unreacted lauric acid and PEGs.

  • Vacuum Distillation: Achieves final purity >98% by separating low-molecular-weight oligomers.

Analytical Characterization

TechniqueParameters AnalyzedAcceptance Criteria
NMR Spectroscopy Degree of ethoxylation20 ± 2 ethylene oxide units
HPLC Ester distributionMonoester ≥70%, Diester ≤25%
Acid Value Titration Free fatty acid content≤2.0 mg KOH/g
Hydroxyl Value Unesterified hydroxyl groups89–105 mg KOH/g

Challenges and Mitigation Strategies

By-Product Formation

  • 1,4-Dioxane: A carcinogenic by-product generated during ethoxylation. Mitigated via steam stripping and adsorption on activated carbon.

  • Polyethylene Glycol (PEG): Results from ethylene oxide homopolymerization. Controlled by maintaining stoichiometric excess of sorbitan.

Regulatory Compliance

  • USP/EP Standards: Requires testing for peroxide value (<10.0) and water content (<3.0%).

  • Cosmetic Regulations: Limits 1,4-dioxane to ≤10 ppm under FDA guidelines.

Recent Advancements in Synthesis

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) enable esterification at 60–80°C, reducing energy consumption and by-product formation. This method achieves 90% monoester selectivity but remains cost-prohibitive for large-scale use.

Continuous-Flow Reactors

Microreactor technology enhances heat and mass transfer during ethoxylation, reducing reaction time by 40% and improving ethylene oxide utilization efficiency .

Chemical Reactions Analysis

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palmitic acid, ethylene oxide, and sodium hydroxide. The major products formed include polyoxyethylene sorbitan monopalmitate, fatty acids, and polyols .

Scientific Research Applications

2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of polyoxyethylene sorbitan monopalmitate involves its ability to reduce surface tension and form micelles. This property allows it to stabilize emulsions by surrounding oil droplets with a hydrophilic shell, preventing coalescence. The ethylene oxide chains in the compound provide hydrophilicity, while the palmitic acid moiety offers hydrophobicity, enabling the formation of stable oil-in-water emulsions .

Comparison with Similar Compounds

Polysorbate 60 (2-[(2R)-2-[(2R,3S,4R)-3,4-Bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate)

Key Differences :

  • Acyl Chain: Polysorbate 60 contains an octadecanoate (C18) ester, compared to the C12 chain in the target compound. This results in higher lipophilicity and a higher critical micelle concentration (CMC) for Polysorbate 60.
  • Stereochemistry : The oxolane ring in Polysorbate 60 has (2R,3S,4R) stereochemistry, altering its three-dimensional conformation and micellar aggregation behavior compared to the (2R,3R,4R) configuration of the target compound.
  • Applications : Polysorbate 60 is widely used in food and drug delivery systems, whereas the target compound’s shorter chain may enhance water solubility for topical formulations .

2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl laurate (C20H40O6)

Key Differences :

  • Structure : This compound lacks the cyclic oxolane moiety, featuring a linear polyethylene glycol (PEG)-like ethoxylated chain.
  • Physical Properties : The linear structure reduces rigidity, leading to lower viscosity and higher CMC compared to the cyclic target compound.
  • Applications : Primarily used in cosmetics for its mild surfactant properties, whereas the target compound’s cyclic structure may improve stability in acidic environments .

(S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate (Compound 5d)

Key Differences :

  • Substituents : Benzyloxy groups replace hydroxyethoxy groups, increasing lipophilicity and reducing water solubility.
  • Applications : Used in synthetic organic chemistry as an intermediate, whereas the target compound’s hydroxyethoxy groups enhance biocompatibility for pharmaceutical use .

1-Lauroyl-rac-glycerol ((2R)-2,3-dihydroxypropyl dodecanoate)

Key Differences :

  • Backbone : A simple glycerol backbone instead of an ethoxylated cyclic structure.
  • Hydrophilicity : Fewer oxygen atoms reduce polarity, making it less effective as a surfactant but suitable for lipid-based drug delivery systems.
  • Applications: Common in dietary supplements and lipid nanoparticles, contrasting with the target compound’s role in emulsion stabilization .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight LogP* CMC (mM) Melting Point (°C)
Target Compound C28H52O11 564.7 2.1 0.05 -15 (liquid)
Polysorbate 60 C32H62O11 634.8 4.3 0.01 25–30
2-{2-[2-(2-Hydroxyethoxy)... laurate C20H40O6 376.5 3.8 0.1 <0 (liquid)
1-Lauroyl-rac-glycerol C15H30O4 274.4 5.2 N/A 40–45

*LogP values estimated using fragment-based methods.

Research Findings

  • Synthetic Challenges : The target compound’s stereospecific synthesis requires multi-step catalysis, as seen in methods for analogous furan derivatives .
  • Stability Studies : Cyclic ethoxylated structures exhibit superior oxidative stability compared to linear PEG esters due to reduced terminal hydroxyl group exposure .
  • Biocompatibility : The hydroxyethoxy groups in the target compound enhance dermatological compatibility, making it preferable to benzyloxy-substituted analogs in topical formulations .

Biological Activity

The compound 2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate, commonly referred to as polysorbate 80 or Tween 80, is a nonionic surfactant and emulsifier widely utilized in pharmaceuticals, food products, and cosmetics. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and safety profile.

Chemical Structure and Properties

  • Chemical Formula : C26H50O10
  • IUPAC Name : 2-{2-[(2R,3R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate
  • CAS Number : 9005-65-6

The structure of this compound features a fatty acid ester backbone with multiple ethylene glycol units that enhance its solubility and emulsifying properties.

Mechanisms of Biological Activity

Polysorbate 80 exhibits several biological activities due to its surfactant properties:

  • Emulsification : It stabilizes emulsions by reducing surface tension between oil and water phases.
  • Permeation Enhancement : Enhances the permeability of cell membranes to various compounds, which can be beneficial in drug delivery systems.
  • Antimicrobial Activity : Exhibits mild antimicrobial properties that can inhibit microbial growth in formulations.

Drug Formulation

Polysorbate 80 is frequently used as an excipient in pharmaceutical formulations. It aids in:

  • Solubilization : Increases the solubility of hydrophobic drugs.
  • Stability : Improves the stability of drug formulations by preventing aggregation.

Nutraceuticals

Used in dietary supplements to enhance the bioavailability of fat-soluble vitamins and other nutrients.

Cosmetic Products

Acts as an emulsifier and stabilizer in lotions and creams, enhancing texture and application properties.

Case Studies

  • Drug Delivery Systems : A study highlighted the use of polysorbate 80 in enhancing the oral bioavailability of curcumin. The formulation showed improved solubility and absorption in vivo compared to curcumin alone .
  • Vaccine Formulations : Polysorbate 80 has been employed in vaccine formulations to stabilize antigens and improve immune response. Research indicated that it can enhance the efficacy of vaccines by promoting better antigen presentation .
  • Antioxidant Activity : In vitro studies demonstrated that polysorbate 80 can exhibit antioxidant properties, potentially contributing to its protective effects against oxidative stress in cellular models .

Safety Profile

Polysorbate 80 is generally recognized as safe (GRAS) when used within recommended limits. However, excessive use may lead to gastrointestinal disturbances or allergic reactions in sensitive individuals. Regulatory bodies have established guidelines for its use in food and pharmaceuticals to ensure consumer safety.

Comparative Analysis

PropertyPolysorbate 80Other Surfactants
Emulsification EfficiencyHighVaries (often lower)
ToxicityLowVaries (some high)
Application AreasPharmaceuticals, Food, CosmeticsVaries widely
Regulatory StatusGRASVaries (some not approved)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what analytical methods validate its structural integrity?

  • Methodology :

  • Synthesis : Use dodecanoyl chloride as the acylating agent under anhydrous conditions with a tertiary amine (e.g., Et3_3N) as a base. Reactions are typically carried out in solvents like petroleum ether/ethyl acetate mixtures, followed by purification via column chromatography .
  • Characterization : Confirm stereochemistry and purity using 1^1H NMR and 13^13C NMR. Elemental analysis (C/H content) should align with theoretical values (e.g., C: ±0.3%, H: ±0.1%) to validate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles compliant with OSHA 29 CFR 1910.133, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to minimize vapor inhalation. Ensure eyewash stations and safety showers are accessible .
  • Storage : Keep containers tightly sealed in dry, ventilated areas. Avoid electrostatic discharge by grounding equipment .

Advanced Research Questions

Q. How can researchers investigate the metabolic fate of this compound in biological systems?

  • Methodology :

  • Isotopic Labeling : Introduce 13^{13}C or 3^{3}H isotopes at the dodecanoate chain to track metabolic intermediates via LC-MS/MS.
  • Enzyme Assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., acyl-CoA dehydrogenases) to identify metabolites like 3Z-dodecenoyl-CoA, a known intermediate in fatty acid β-oxidation .
  • Computational Modeling : Use molecular docking simulations to predict interactions with metabolic enzymes (e.g., acyl-CoA oxidase) .

Q. What strategies are effective for resolving contradictions in stability data under varying pH and temperature conditions?

  • Methodology :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via HPLC-UV/HRMS.
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions.
  • Note : Current ecological data gaps (e.g., biodegradability, soil mobility) require experimental validation under ISO 14593 or OECD 307 protocols .

Q. How can experimental design for studying this compound’s interaction with lipid membranes be optimized?

  • Methodology :

  • Model Systems : Use Langmuir-Blodgett troughs to assess monolayer penetration in synthetic phospholipid bilayers (e.g., DPPC). Measure changes in surface pressure (Δπ) and compressibility.
  • Theoretical Framework : Link results to the hydrophobic mismatch theory or lipid raft formation hypotheses to contextualize membrane disruption mechanisms .
  • Advanced Imaging : Validate interactions via cryo-EM or fluorescence correlation spectroscopy (FCS) .

Methodological Gaps and Recommendations

  • Ecological Impact : No data exist on bioaccumulation (BCF) or aquatic toxicity (EC50_{50}). Follow OECD 305 or OPPTS 850.1730 guidelines to address these gaps .
  • Stereochemical Purity : NMR alone may miss minor diastereomers. Supplement with chiral HPLC (e.g., Chiralpak IA column) for enantiomeric resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate
Reactant of Route 2
Reactant of Route 2
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.